

Justiciresinol: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Justiciresinol*

Cat. No.: *B1673170*

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Abstract

Justiciresinol is a naturally occurring furanoid lignan that has garnered interest within the scientific community. This document provides a detailed technical overview of its chemical structure, stereochemistry, and physicochemical properties. It includes a summary of its spectroscopic data, a descriptive protocol for its isolation from its natural source, and a discussion of synthetic approaches. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

Justiciresinol is a lignan characterized by a tetrahydrofuran ring core with substituted phenyl and hydroxymethyl groups. Its chemical formula is $C_{21}H_{26}O_7$, with a molecular weight of approximately 390.43 g/mol. [1] The systematic IUPAC name for the naturally occurring enantiomer is 4-[[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol. [2] This nomenclature definitively establishes the absolute stereochemistry at the three chiral centers of the tetrahydrofuran ring as 3R, 4R, and 5S.

Table 1: Physicochemical Properties of **Justiciresinol**

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₆ O ₇	[1]
Molecular Weight	390.43 g/mol	[1]
CAS Number	136051-41-7	[1]
IUPAC Name	4-[[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol	[2]
Stereochemistry	(3R, 4R, 5S)	[2]

Spectroscopic Data

The structural elucidation of **justiciresinol** has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While a complete, unified dataset from a single source is not readily available in the public domain, the following tables summarize the expected and reported spectroscopic characteristics based on the known structure and data from related lignans.

Table 2: ¹H NMR Spectroscopic Data for **Justiciresinol** (Predicted/Reported Ranges)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic Protons	6.5 - 7.0	m	-
H-5	~4.7	d	~5-7
H-3, H-4	2.0 - 2.8	m	-
Methoxy Protons	3.8 - 3.9	s	-
Hydroxymethyl Protons	3.5 - 3.8	m	-
Methylene Bridge	2.5 - 2.8	m	-

Table 3: ^{13}C NMR Spectroscopic Data for **Justiciresinol** (Predicted/Reported Ranges)

Carbon	Chemical Shift (δ , ppm)
Aromatic Carbons	110 - 150
C-5	~82
C-2	~72
C-3, C-4	40 - 55
Methoxy Carbons	~56
Hydroxymethyl Carbon	~62
Methylene Bridge	~35

Table 4: Mass Spectrometry and Infrared Spectroscopy Data for **Justiciresinol**

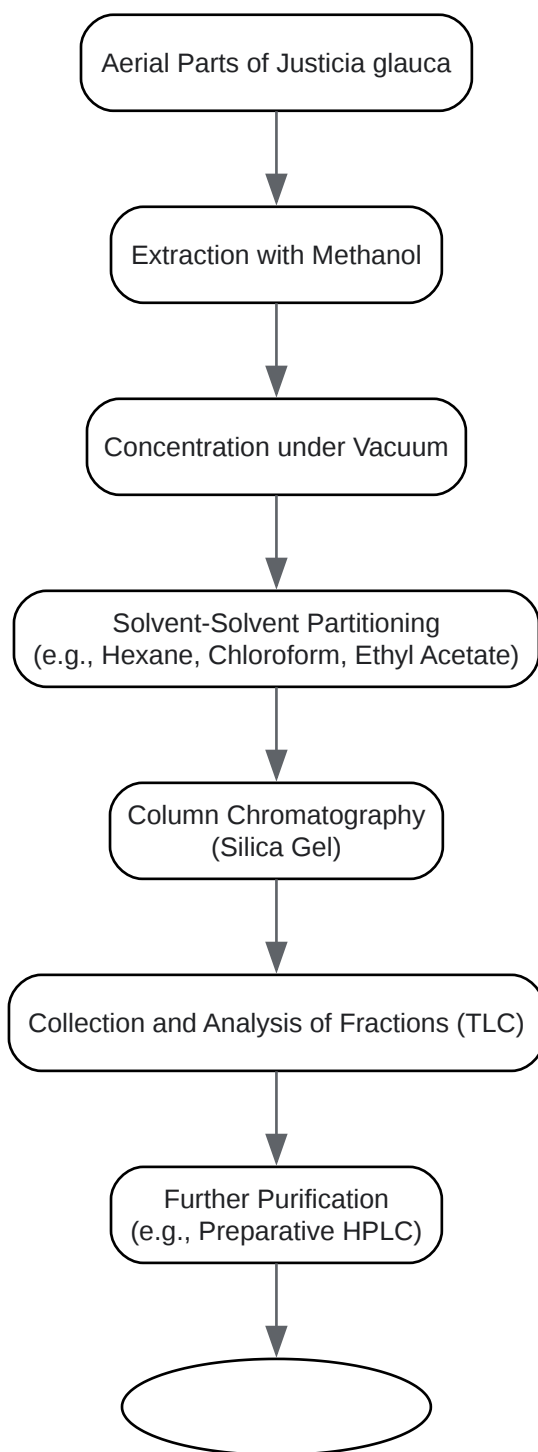
Technique	Observed Features
EI-MS	Molecular Ion (M^+): m/z 390. Key fragmentation patterns would involve cleavage of the benzylic C-O bond and fragmentation of the tetrahydrofuran ring.
FT-IR (KBr, cm^{-1})	Broad absorption around 3400 cm^{-1} (O-H stretching), absorptions around 2900 cm^{-1} (C-H stretching), and significant peaks in the $1600\text{-}1450\text{ cm}^{-1}$ region (aromatic C=C stretching) and $1270\text{-}1030\text{ cm}^{-1}$ region (C-O stretching).
Optical Rotation	As a chiral molecule, justiciresinol is optically active. The specific rotation value for the natural (+)-enantiomer has been reported, confirming its dextrorotatory nature.

Experimental Protocols

Isolation of Justiciresinol from *Justicia glauca*

Justiciresinol was first isolated from the aerial parts of *Justicia glauca*.^[3] The following is a generalized protocol based on standard phytochemical isolation techniques for lignans.

Diagram 1: General Workflow for the Isolation of **Justiciresinol**



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Caption: A generalized workflow for the isolation and purification of **justiciresinol**.

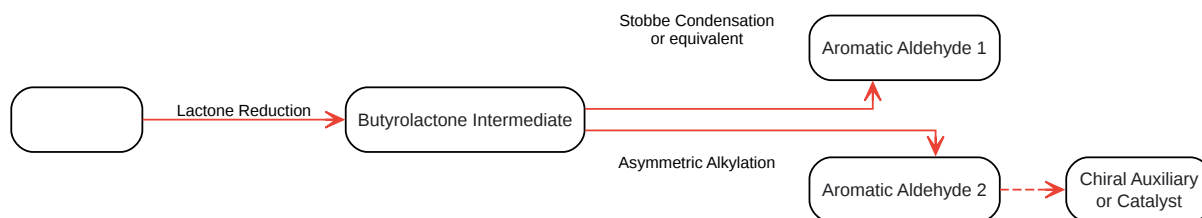
Methodology:

- Plant Material Collection and Preparation: Aerial parts of *Justicia glauca* are collected, air-dried, and coarsely powdered.
- Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is subjected to solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- Chromatographic Separation: The fraction enriched with **justiciresinol** (typically the ethyl acetate or chloroform fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, commonly a mixture of hexane and ethyl acetate or chloroform and methanol.
- Purification: Fractions containing **justiciresinol**, as monitored by thin-layer chromatography (TLC), are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Synthetic Approaches to Justiciresinol

While a specific, detailed protocol for the enantioselective total synthesis of (+)-**justiciresinol** is not readily available in the public domain, the synthesis of related furanoid lignans provides a strategic framework. An enantioselective synthesis would be crucial for obtaining a specific enantiomer for pharmacological studies.

Diagram 2: Retrosynthetic Analysis of **Justiciresinol**



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Caption: A plausible retrosynthetic disconnection for the asymmetric synthesis of **justiciresinol**.

A potential synthetic strategy would likely involve the stereoselective construction of the trisubstituted tetrahydrofuran core. This could be achieved through various methods, including:

- **Asymmetric Michael Addition:** A chiral Michael acceptor or donor could be used to set one of the stereocenters.
- **Enzymatic Desymmetrization:** An enzyme could be used to selectively react with one of two prochiral groups on a symmetric precursor.
- **Chiral Pool Synthesis:** Starting from a readily available chiral molecule that already contains some of the required stereocenters.

Biological Activity and Future Directions

Lignans as a class exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. While **justiciresinol** has been reported to show low cytotoxicity against some human tumor cell lines, its specific mechanism of action and potential therapeutic applications remain largely unexplored. Further research is needed to elucidate its biological targets and signaling pathways. The development of a robust enantioselective synthesis will be critical to enable detailed structure-activity relationship (SAR) studies and to provide sufficient material for in-depth pharmacological evaluation.

Due to the limited specific data on the signaling pathways directly modulated by **justiciresinol**, a diagram of a specific signaling pathway is not included in this guide. Future research should

aim to identify such pathways to better understand the compound's biological function.

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References

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- 3. Justiciresinol, a new furanoid lignan from Justicia glauca - PubMed [pubmed.ncbi.nlm.nih.gov]
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